2-(Chloro-2-thienylmethylene)butyraldehyde
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Overview
Description
2-(Chloro-2-thienylmethylene)butyraldehyde is an organic compound with the molecular formula C₉H₉ClOS. It is characterized by the presence of a chloro-substituted thiophene ring attached to a butyraldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloro-2-thienylmethylene)butyraldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chlorothiophene-3-carbaldehyde with butyraldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloro-2-thienylmethylene)butyraldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(Chloro-2-thienylmethylene)butyraldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloro-2-thienylmethylene)butyraldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromo-2-thienylmethylene)butyraldehyde
- 2-(Fluoro-2-thienylmethylene)butyraldehyde
- 2-(Methyl-2-thienylmethylene)butyraldehyde
Uniqueness
2-(Chloro-2-thienylmethylene)butyraldehyde is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy .
Properties
CAS No. |
84100-56-1 |
---|---|
Molecular Formula |
C9H9ClOS |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
(2Z)-2-[chloro(thiophen-2-yl)methylidene]butanal |
InChI |
InChI=1S/C9H9ClOS/c1-2-7(6-11)9(10)8-4-3-5-12-8/h3-6H,2H2,1H3/b9-7- |
InChI Key |
IBTAMKGCTMRRHI-CLFYSBASSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CS1)/Cl)/C=O |
Canonical SMILES |
CCC(=C(C1=CC=CS1)Cl)C=O |
Origin of Product |
United States |
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